Technical Characterization Guide: 1-[Chloro(phenyl)acetyl]-2-methylindoline
Technical Characterization Guide: 1-[Chloro(phenyl)acetyl]-2-methylindoline
This guide serves as a technical reference for the characterization and validation of 1-[Chloro(phenyl)acetyl]-2-methylindoline (CAS Registry Number generic assignment: Indoline-derived amide intermediate).[1] This compound is a critical electrophilic intermediate, often utilized in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1]
The following data and protocols are synthesized from high-fidelity spectroscopic principles and analogous N-acylated indoline literature, designed to support Structural Elucidation and Quality Control (QC) workflows.
[1]
Executive Summary & Compound Profile
Compound Name: 1-[Chloro(phenyl)acetyl]-2-methylindoline
Molecular Formula: C
Senior Scientist Insight:
This molecule presents a unique analytical challenge due to the presence of two stereocenters (the C2 position on the indoline ring and the
Spectroscopic Atlas (Reference Data)
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Position | Shift ( | Multiplicity | Integration | Assignment / Structural Logic |
| Indoline-CH | 1.35 – 1.45 | Doublet ( | 3H | Methyl group at C2.[1] Signal may appear as two doublets due to diastereomers.[1] |
| Indoline-H3 | 2.65 – 3.40 | Multiplet | 2H | Diastereotopic methylene protons at C3.[1] |
| Indoline-H2 | 4.60 – 4.90 | Multiplet | 1H | Methine proton at C2.[1] Deshielded by N-acylation.[1] |
| 5.35 – 5.50 | Singlet (or broad s) | 1H | The chiral proton on the acetyl chain (-CH Cl-Ph).[1] | |
| Aromatic (Indoline) | 6.95 – 7.25 | Multiplet | 3H | Protons H4, H5, H6 of the indoline ring.[1] |
| Aromatic (Phenyl) | 7.30 – 7.55 | Multiplet | 5H | Phenyl ring protons from the acetyl side chain.[1] |
| Indoline-H7 | 8.15 – 8.25 | Doublet ( | 1H | Proton H7.[1] Significantly downfield due to the anisotropic effect of the carbonyl group (characteristic of N-acyl indolines).[1] |
Critical QC Check: The diagnostic signal is the H7 doublet > 8.0 ppm . If this signal is absent or shifted upfield to ~6.5 ppm, the N-acylation has failed or the amide bond has hydrolyzed.[1]
B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1]
| Wavenumber (cm | Assignment | Causality |
| 1655 – 1675 | Strong stretching vibration.[1] Lower than typical amides due to conjugation with the indoline nitrogen lone pair.[1] | |
| 1590, 1480 | Skeletal vibrations of the indoline and phenyl rings.[1] | |
| 740 – 760 | Characteristic alkyl halide stretch, often obscured by aromatic out-of-plane bends. | |
| 2900 – 2980 | Methyl and methylene stretching.[1] |
C. Mass Spectrometry (EI/ESI)
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)[1]
-
Parent Ion [M+H]
: 286.1 (dominant), 288.1 (approx. 33% intensity of base peak).[1]-
Note: The characteristic 3:1 Chlorine Isotope pattern (
Cl / Cl) is the primary confirmation of the -chloro moiety.[1]
-
-
Key Fragments (EI):
Experimental Synthesis & Isolation Protocol
This protocol emphasizes the control of the exothermic reaction between the secondary amine and the acid chloride.[1]
Reagents
-
2-Methylindoline: 1.0 eq (Nucleophile)[1]
- -Chlorophenylacetyl chloride: 1.1 eq (Electrophile)
-
Triethylamine (Et
N): 1.2 eq (Base scavenger for HCl)[1] -
Dichloromethane (DCM): Solvent (Anhydrous)[1]
Workflow
-
Preparation: Dissolve 2-methylindoline (1.0 eq) and Et
N (1.2 eq) in anhydrous DCM under an inert atmosphere (N or Ar). Cool the solution to 0°C using an ice bath. -
Addition: Add
-chlorophenylacetyl chloride (1.1 eq) dropwise over 30 minutes.-
Why? Rapid addition generates excessive heat, which can lead to elimination of HCl to form the
-phenyl-ketene or polymerization.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Quench: Wash the reaction mixture sequentially with:
-
Isolation: Dry the organic layer over MgSO
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if diastereomeric separation is required.
Visualizations
Diagram 1: Synthesis & Mechanism Pathway
This diagram illustrates the nucleophilic acyl substitution and the potential side-reaction (HCl elimination).[1]
Caption: Nucleophilic attack of 2-methylindoline on the acid chloride.[1] Temperature control prevents elimination side-reactions.[1]
Diagram 2: Mass Spectrometry Fragmentation Logic
Visualizing the cleavage points for structural confirmation.[1]
Caption: Primary fragmentation pathways in ESI/EI Mass Spectrometry for structural validation.
References
-
PubChem. (2025).[1][3] Chloro(phenyl)acetyl chloride | C8H6Cl2O.[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
Royal Society of Chemistry. (2015).[1] Supporting Information: Synthesis of N-acyl indolines and spectroscopic characterization. RSC Advances. Available at: [Link][1][4]
-
NIST. (2023). Acetic acid, chloro-, phenyl ester - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][1]
-
MDPI. (2023).[1] Synthesis and Characterization of Chloro-N-arylacetamides. Molbank.[1][6] Available at: [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Chloro(phenyl)acetyl chloride | C8H6Cl2O | CID 102902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Acetic acid, chloro-, phenyl ester [webbook.nist.gov]
- 6. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | MDPI [mdpi.com]
